molecular formula C14H15F4NO3 B14782516 benzyl (4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

benzyl (4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B14782516
M. Wt: 321.27 g/mol
InChI Key: QQNQSSRECRSPPM-GLGOKHISSA-N
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Description

Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C14H15F4NO3 . It is characterized by the presence of a piperidine ring substituted with fluoro, hydroxy, and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H15F4NO3

Molecular Weight

321.27 g/mol

IUPAC Name

benzyl (4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11?,13-/m1/s1

InChI Key

QQNQSSRECRSPPM-GLGOKHISSA-N

Isomeric SMILES

C1CN(CC([C@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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